(4-Bromo-1,1-difluorobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1,1-difluorobutyl)benzene is an organic compound that features a benzene ring substituted with a 4-bromo-1,1-difluorobutyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutyl)benzene typically involves the bromination of a suitable precursor, such as 1,1-difluorobutylbenzene. The reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-1,1-difluorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1,1-difluorobutyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-1,1-difluorobutyl)benzene involves its interaction with electrophiles and nucleophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluorobutyl group can influence the reactivity and stability of the compound through inductive and steric effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler analog with a single bromine atom on the benzene ring.
1,1-Difluorobutylbenzene: Lacks the bromine substituent but contains the difluorobutyl group.
4-Bromo-1,1-difluoroethylbenzene: Similar structure but with a shorter alkyl chain
Uniqueness
(4-Bromo-1,1-difluorobutyl)benzene is unique due to the presence of both bromine and difluorobutyl groups, which impart distinct reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C10H11BrF2 |
---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
(4-bromo-1,1-difluorobutyl)benzene |
InChI |
InChI=1S/C10H11BrF2/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
ZUCAYUMQSUNNII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.